N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide -

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4472618
CAS Number:
Molecular Formula: C11H13BrIN5O
Molecular Weight: 438.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1)

  • Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor. [] It exhibits inverse agonism at the CB1 receptor by producing opposite current effects when applied alone. [] The compound's N1 aromatic ring moiety dominates its steric binding interaction with the receptor. []
  • Relevance: SR141716 shares a core structure with the target compound N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide. Both compounds feature a 1H-pyrazole-3-carboxamide moiety, although their substituents at various positions differ. This structural similarity makes SR141716 a relevant related compound for understanding the structure-activity relationship of the target compound. [, ]

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR is a neutral antagonist at the CB1 receptor. [] Unlike SR141716, it lacks hydrogen bonding potential at the C3 position, which is crucial for the inverse agonism exhibited by SR141716. []
  • Relevance: VCHSR is structurally related to both SR141716 and the target compound N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide. All three compounds share a common 1H-pyrazole scaffold with variations in the C3 and C5 substituents. The comparison between SR141716 and VCHSR highlights the importance of specific structural features for CB1 receptor activity, which could provide insights into the potential activity profile of the target compound. []

5-(5-alkynyl-2-thienyl)pyrazole derivatives (e.g., Compound 18)

  • Compound Description: This series of compounds was discovered through bioisosteric replacement of the pyrazole 5-aryl substituent in SR141716A with a 2-thienyl moiety linked to an alkynyl unit. [] These compounds are potent CB1 receptor antagonists with good CB1/2 selectivity and demonstrate significant weight reduction in diet-induced obese mouse models. []
  • Relevance: The discovery of 5-(5-alkynyl-2-thienyl)pyrazole derivatives as potent CB1 antagonists suggests the viability of bioisosteric replacements around the pyrazole core structure. This knowledge is relevant to the target compound, N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, as it indicates potential modifications that could be explored to alter its biological activity or physicochemical properties. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

  • Compound Description: This compound is a peripherally restricted CB1R antagonist, demonstrating significant weight loss efficacy in diet-induced obese (DIO) mice. [] It features a sulfonamide moiety, which contributes to its desired tPSA value, potentially limiting its ability to cross the blood-brain barrier. []
  • Relevance: Compound 4 highlights the impact of specific substituents, like the sulfonamide group, on the physicochemical properties and, consequently, the potential therapeutic applications of pyrazole-based compounds. This information is relevant to N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide as it emphasizes the potential to fine-tune the properties of such compounds through targeted structural modifications. []

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: MK-5596 is a highly selective CB1R inverse agonist developed for treating obesity. [] It exhibits good pharmacokinetic properties in preclinical species and demonstrates efficacy in reducing body weight and food intake in a DIO rat model. []
  • Relevance: MK-5596, although structurally distinct from the target compound N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, exemplifies the successful development of a pyrazole-containing compound as a therapeutic agent for metabolic disorders. This example suggests that exploring the therapeutic potential of the target compound, particularly in the context of metabolic diseases, might be a worthwhile endeavor. []

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

  • Compound Description: JHU75528 is a high-affinity ligand for the cerebral cannabinoid receptor (CB1). It exhibits higher binding affinity and lower lipophilicity than Rimonabant (SR141716) and AM281. [] Its radiolabeled version, [¹¹C]JHU75528, shows promise as a PET radioligand for imaging CB1 receptors. []
  • Relevance: Both JHU75528 and the target compound, N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, share the 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide scaffold, although they differ in their substituents at the 4- and 5-positions of the pyrazole ring. The high CB1 receptor affinity of JHU75528 suggests that modifications around the core scaffold can significantly influence its biological activity and potential as a therapeutic agent or pharmacological tool. []

1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

  • Compound Description: JHU75575 is another high-affinity ligand for CB1, structurally similar to JHU75528. [] It displays comparable binding affinity and lipophilicity, making its radiolabeled version, [¹¹C]JHU75575, a potential alternative PET radioligand for CB1 receptor imaging. []
  • Relevance: JHU75575 further emphasizes the structure-activity relationship observed with JHU75528 and highlights the importance of substituents on the pyrazole ring for CB1 receptor binding. The structural similarities between JHU75575, JHU75528, and the target compound N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide suggest that systematic modifications to the target compound could lead to potent and selective CB1 ligands with potential applications in research and drug discovery. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: FN-1501 is a potent inhibitor of FLT3 and CDKs, exhibiting excellent antiproliferative activities against MV4-11 cells, a human acute myeloid leukemia cell line. []
  • Relevance: Despite some structural differences, FN-1501 shares the 1H-pyrazole-3-carboxamide core structure with the target compound N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide. This shared scaffold suggests that the target compound, with appropriate modifications, might also exhibit anti-cancer properties, making it a potentially valuable candidate for further investigation in this context. []

Properties

Product Name

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

IUPAC Name

N-[3-(4-bromopyrazol-1-yl)propyl]-4-iodo-1-methylpyrazole-3-carboxamide

Molecular Formula

C11H13BrIN5O

Molecular Weight

438.06 g/mol

InChI

InChI=1S/C11H13BrIN5O/c1-17-7-9(13)10(16-17)11(19)14-3-2-4-18-6-8(12)5-15-18/h5-7H,2-4H2,1H3,(H,14,19)

InChI Key

IXUAYPWRCFQIIV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCCN2C=C(C=N2)Br)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.